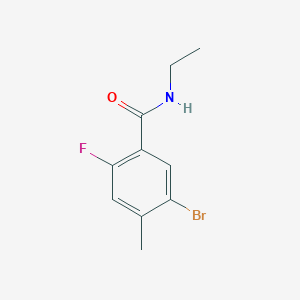

5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide

Description

Significance of Halogenated and Alkylated Benzamide (B126) Derivatives in Synthetic Organic Chemistry

The introduction of halogen atoms and alkyl groups onto the benzamide scaffold significantly expands its chemical diversity and utility. Halogenation, particularly with fluorine and bromine, can profoundly influence a molecule's properties. Fluorine, with its high electronegativity and small size, can alter acidity, basicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.govacs.org Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is crucial for the construction of complex molecular architectures.

Alkylation, both on the aromatic ring and the amide nitrogen, provides another dimension of structural variation. Methyl groups, for instance, can impact a molecule's conformation and lipophilicity, which are critical determinants of its interaction with biological targets. nih.gov N-alkylation of the amide group is a common strategy to fine-tune solubility, membrane permeability, and metabolic stability. nih.govresearchgate.netresearchgate.net The combination of halogenation and alkylation on the benzamide framework thus offers a powerful toolkit for chemists to design molecules with tailored properties.

Overview of the Chemical Landscape of Benzamide-Based Compounds

The chemical space occupied by benzamide-based compounds is vast and continues to expand. Researchers have explored a multitude of substitution patterns on the benzene (B151609) ring, incorporating a wide array of functional groups to probe structure-activity relationships. researchgate.net These derivatives have found applications in diverse fields, from pharmaceuticals targeting a range of diseases to the development of advanced polymers and organic light-emitting diodes (OLEDs). The ability to systematically modify the benzamide structure has been instrumental in the discovery of compounds with highly specific functions.

The following table provides a glimpse into the diversity of substituted benzamides and their applications:

| Compound Class | Key Structural Features | Primary Research Area |

| Fluorinated Benzamides | Presence of one or more fluorine atoms on the aromatic ring. | Medicinal Chemistry, Agrochemicals |

| Brominated Benzamides | Presence of a bromine atom, often used as a synthetic handle. | Synthetic Organic Chemistry, Materials Science |

| N-Alkyl Benzamides | Alkyl group(s) attached to the amide nitrogen. | Medicinal Chemistry, Polymer Science |

| Polysubstituted Benzamides | Multiple and varied substituents on the aromatic ring. | Drug Discovery, Catalyst Development |

Rationale for Focused Research on 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide as a Model System

The compound This compound serves as an exemplary model system for studying the interplay of various substituents on the benzamide scaffold. Its structure incorporates several key features that are of significant interest in contemporary chemical research:

Halogenation: It possesses both a bromine and a fluorine atom. The fluorine atom at the 2-position can influence the conformation of the amide group through potential intramolecular hydrogen bonding and electronic effects. nih.gov The bromine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, allowing for the synthesis of a library of derivatives. jst.go.jp

Defined Stereochemistry: The substitution pattern provides a well-defined chemical structure, which is crucial for detailed spectroscopic and computational analysis.

By studying the physicochemical properties, reactivity, and conformational dynamics of this specific molecule, researchers can gain fundamental insights that are broadly applicable to the wider class of halogenated and alkylated benzamides. This focused approach allows for a detailed understanding of how subtle structural modifications can lead to significant changes in molecular behavior, thereby guiding the rational design of new compounds with desired functionalities.

The following table outlines the key structural features of this compound and their significance in its role as a model system.

| Structural Feature | Position | Significance as a Model System |

| Bromine | 5 | Provides a reactive handle for synthetic diversification. |

| Fluorine | 2 | Influences conformation and electronic properties. |

| Methyl Group | 4 | Modulates lipophilicity and steric interactions. |

| N-Ethyl Group | Amide | Affects solubility and pharmacokinetic properties. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-fluoro-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-3-13-10(14)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBFFQQJNRVPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C(=C1)Br)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Ethyl 2 Fluoro 4 Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors.

The most logical disconnection for 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide is at the amide bond (C-N bond). This disconnection reveals two primary building blocks:

5-Bromo-2-fluoro-4-methylbenzoic acid : This is the key carboxylic acid precursor containing the desired substitution pattern on the aromatic ring.

Ethylamine (B1201723) : A readily available primary amine.

The synthesis of the key precursor, 5-bromo-2-fluoro-4-methylbenzoic acid, is a critical step. A plausible synthetic route for this intermediate starts with 2-fluoro-4-methylbenzoic acid, which is then subjected to bromination.

| Precursor/Building Block | Chemical Structure | Role in Synthesis |

| 5-Bromo-2-fluoro-4-methylbenzoic acid | C8H6BrFO2 | The core aromatic carboxylic acid providing the substituted benzene (B151609) ring. |

| Ethylamine | C2H7N | The amine component for the final amidation step to form the N-ethylbenzamide. |

| 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | A potential starting material for the synthesis of the key carboxylic acid precursor. ossila.com |

Achieving the correct substitution pattern on the benzene ring (1-bromo, 4-fluoro, 5-methyl, 2-carboxy relative positions) is the main challenge. The directing effects of the substituents on the aromatic ring guide the regioselectivity of electrophilic aromatic substitution reactions, such as bromination.

Starting with 2-fluoro-4-methylbenzoic acid:

The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director.

The fluoro (-F) and methyl (-CH3) groups are electron-donating groups and ortho, para-directors.

When brominating 2-fluoro-4-methylbenzoic acid, the activating ortho, para-directing effects of the fluorine and methyl groups dominate. The fluorine atom directs bromination to its para position (the C5 position), and the methyl group directs to its ortho position (also the C5 position). This alignment of directing effects strongly favors the introduction of the bromine atom at the C5 position, leading to the desired 5-bromo-2-fluoro-4-methylbenzoic acid. google.comgoogle.com

Classical Amidation Approaches for Benzamide (B126) Formation

The formation of the amide bond is typically the final step in the synthesis. This is achieved by coupling the carboxylic acid precursor with ethylamine.

The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is usually "activated" first. One common method is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride.

A typical procedure involves reacting 5-bromo-2-fluoro-4-methylbenzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride to form the corresponding acyl chloride. chemicalbook.com This highly reactive intermediate is then treated with ethylamine to form the final product, this compound. chemicalbook.com

Reaction Scheme:

Activation : 5-bromo-2-fluoro-4-methylbenzoic acid + Oxalyl Chloride → 5-bromo-2-fluoro-4-methylbenzoyl chloride

Coupling : 5-bromo-2-fluoro-4-methylbenzoyl chloride + Ethylamine → this compound

Modern synthetic chemistry often employs coupling reagents that allow for a one-pot reaction between the carboxylic acid and the amine under mild conditions. These reagents activate the carboxylic acid in situ. nih.govbachem.com

Several classes of coupling reagents are available:

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) are widely used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govchemicalbook.com

Onium Salts (Uronium/Phosphonium) : These are highly efficient coupling reagents. peptide.comiris-biotech.de

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high reactivity and fast reaction times. bachem.compeptide.com

BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) is another effective phosphonium-based reagent. chemicalbook.com

Other Reagents : Propanephosphonic acid anhydride (B1165640) (T3P) is another effective activating reagent known for its high yields and clean reactions.

Table of Common Coupling Reagents:

| Reagent Class | Example(s) | Additive(s) (if common) | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC iris-biotech.de | HOBt, OxymaPure® bachem.com | Widely used, cost-effective. Byproducts can sometimes be difficult to remove. peptide.com |

| Uronium Salts | HATU, HBTU, HCTU bachem.com | DIPEA, NMM (base) | High coupling efficiency, fast reaction rates, low racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP bachem.com | DIPEA, NMM (base) | Very effective, particularly for sterically hindered couplings. bachem.com |

| Anhydrides | T3P | Base | High yields, easy workup as byproducts are water-soluble. |

A typical procedure would involve stirring a mixture of the 5-bromo-2-fluoro-4-methylbenzoic acid, ethylamine, a coupling reagent like HATU, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like DMF or dichloromethane (B109758). nih.govchemicalbook.com

Introduction of Halogen and Alkyl Substituents

The synthesis of the key intermediate, 5-bromo-2-fluoro-4-methylbenzoic acid, requires the specific placement of the bromo, fluoro, and methyl groups on the benzene ring. This is typically achieved through electrophilic aromatic substitution on a pre-functionalized benzene ring.

A common strategy is the bromination of 2-fluoro-4-methylbenzoic acid. ossila.com The reaction is usually carried out using a brominating agent in the presence of a Lewis acid or strong acid catalyst.

Example Synthetic Step: Bromination

Starting Material : 2-Fluoro-4-methylbenzoic acid

Reagent : Bromine (Br2) or N-Bromosuccinimide (NBS) google.com

Catalyst/Solvent : Sulfuric acid or iron powder. google.comgoogle.com

Product : 5-Bromo-2-fluoro-4-methylbenzoic acid

The reaction conditions are controlled to ensure mono-bromination occurs at the desired position (C5), as guided by the existing substituents. google.com Following the successful synthesis and purification of 5-bromo-2-fluoro-4-methylbenzoic acid, the final amidation step can be performed as described previously.

Regioselective Bromination Strategies

The introduction of a bromine atom at the C5 position of the N-ethyl-2-fluoro-4-methylbenzamide precursor is a critical step. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the aromatic ring. The fluorine atom at C2 and the methyl group at C4 are ortho, para-directing, while the N-ethylamido group at C1 is meta-directing. The cumulative effect of these groups strongly favors substitution at the C5 position, which is para to the fluorine, ortho to the methyl group, and meta to the amide group.

The direct bromination of the N-ethyl-2-fluoro-4-methylbenzamide precursor is a feasible approach. This transformation typically employs an electrophilic bromine source that reacts selectively at the most nucleophilic position on the aromatic ring. N-Bromosuccinimide (NBS) is a commonly used reagent for such brominations, particularly for electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction is often carried out in a suitable solvent, and the conditions can be tailored to favor aromatic substitution over other potential side reactions, such as benzylic bromination of the methyl group. masterorganicchemistry.com The use of NBS provides a low, steady concentration of bromine, which can help to avoid over-bromination and improve selectivity. masterorganicchemistry.com

The choice of bromine source and the potential use of a catalyst are crucial for controlling the regioselectivity and efficiency of the bromination step. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to side products. masterorganicchemistry.com N-Bromosuccinimide (NBS) is often preferred for its milder nature and ease of handling. wikipedia.orgmasterorganicchemistry.com

To enhance the electrophilicity of the bromine source and accelerate the reaction, various catalytic systems can be employed. Lewis acids or protic acids can activate the brominating agent. For instance, the bromination of electron-rich aromatic compounds like phenols and anilines with NBS can be achieved with high para-selectivity when using dimethylformamide (DMF) as the solvent. wikipedia.org Recent studies have also explored the use of organic catalysts, such as mandelic acid, which can activate NBS for aromatic bromination under aqueous conditions through halogen bonding, increasing the electropositive character of the bromine atom. nsf.gov

Table 1: Comparison of Bromination Systems

| Bromine Source | Catalyst/Solvent System | Key Features | Citations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN) / CCl₄ | Primarily for allylic/benzylic bromination but illustrates radical pathways. | wikipedia.org |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | High para-selectivity for electron-rich aromatics. | wikipedia.org |

| N-Bromosuccinimide (NBS) | Acid Catalysis | Used for α-bromination of carbonyl derivatives. | wikipedia.org |

| N-Bromosuccinimide (NBS) | Mandelic Acid / Water | Catalytic activation via halogen bonding; enhanced electrophilicity. | nsf.gov |

Introduction of Fluoro and Methyl Groups via Directed Synthesis

An alternative to late-stage bromination is the synthesis of the target molecule from precursors that already contain the required fluoro and methyl substituents. This approach relies on building the benzamide from a pre-functionalized aromatic core.

A key starting material for this strategy is 2-fluoro-4-methylbenzoic acid. This intermediate can be synthesized through various methods. One route involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis to yield a mixture of isomers including the desired 2-fluoro-4-methylbenzoic acid, which can then be separated. google.com Another method starts from 4-bromo-3-fluorotoluene, which undergoes lithium-halogen exchange followed by carboxylation with solid carbon dioxide to produce 2-fluoro-4-methylbenzoic acid. guidechem.com

Once the 2-fluoro-4-methylbenzoic acid is obtained, it can be converted into the corresponding N-ethyl amide. This amidation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with ethylamine. libretexts.org Alternatively, direct condensation of the carboxylic acid and ethylamine can be promoted by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt). chemicalbook.com Boron-based reagents have also been shown to be effective for direct amidation reactions. acs.org The resulting N-ethyl-2-fluoro-4-methylbenzamide is then brominated as described previously.

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of highly substituted aromatic systems. These methods could be strategically employed in the synthesis of this compound.

For instance, a palladium catalyst could be used to introduce the fluorine atom onto the aromatic ring. While direct C-H fluorination is challenging, methods have been developed for the ortho-selective C-H fluorination of benzylamines protected with an oxalyl amide directing group, using Pd(OAc)₂ as a catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov Similarly, palladium-catalyzed fluorination of arylboronic acids represents another advanced strategy. harvard.edu

Suzuki-Miyaura cross-coupling reactions are another versatile tool. A synthetic route could be designed where a di-halogenated precursor, such as 1,5-dibromo-2-fluoro-4-methylbenzene, undergoes a selective palladium-catalyzed coupling reaction to introduce another functional group, which is then converted to the N-ethylamido group. The synthesis of various derivatives of 5-bromo-N-propylthiophene-2-sulfonamide using a Pd(PPh₃)₄ catalyst demonstrates the utility of Suzuki coupling for functionalizing brominated aromatic systems. nih.gov

Table 2: Potential Palladium-Catalyzed Reactions for Synthesis

| Reaction Type | Catalyst System | Substrates | Potential Application | Citations |

|---|---|---|---|---|

| C-H Fluorination | Pd(OAc)₂ / Ligand | Oxalyl amide-protected benzylamines | Directed fluorination of the aromatic core. | nih.gov |

| Fluorination | Palladium(II) complexes | Arylboronic acids | Late-stage fluorination of a pre-formed aryl-boron intermediate. | harvard.edu |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl boronic acids and Aryl halides | Building the substituted aromatic ring from simpler precursors. | nih.gov |

Optimization of Reaction Conditions and Process Efficiency

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions at each synthetic step. Key parameters include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For the amidation step, direct condensation reactions between a carboxylic acid and an amine can require elevated temperatures to drive the reaction by removing water. stackexchange.com However, the use of coupling agents allows the reaction to proceed under milder conditions, often at room temperature, which can be beneficial for preserving sensitive functional groups. chemicalbook.comchemicalbook.com The choice of base and solvent is also critical; for example, in a titanium tetrachloride-mediated amidation, pyridine (B92270) was found to be a suitable base and solvent. nih.gov

In the bromination step, controlling the temperature is essential to ensure regioselectivity and prevent side reactions. Electrophilic aromatic substitutions are often run at or below room temperature. The rate of addition of the brominating agent can also influence the outcome, with slow, portion-wise addition often favored to maintain a low concentration of the electrophile. wikipedia.org

For palladium-catalyzed reactions, optimization involves screening different ligands, palladium sources, bases, and solvents. The reaction temperature and time are fine-tuned to balance reaction rate with catalyst stability and product decomposition. For example, in a Suzuki coupling, an inert atmosphere is crucial, and the reaction is often heated to temperatures around 90-100 °C to ensure completion. nih.gov The purification process, typically column chromatography or recrystallization, must also be optimized to efficiently remove byproducts and unreacted starting materials. google.comchemicalbook.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-ethyl-2-fluoro-4-methylbenzamide |

| 2-fluoro-4-methylbenzoic acid |

| 5-bromo-2-fluoro-4-methylbenzoic acid |

| Ethylamine |

| m-fluorotoluene |

| 4-bromo-3-fluorotoluene |

| N-Bromosuccinimide (NBS) |

| Dimethylformamide (DMF) |

| Mandelic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-hydroxybenzotriazole (HOBt) |

| N-fluorobenzenesulfonimide (NFSI) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Titanium tetrachloride |

Solvent Effects and Temperature Control in Amide Synthesis

The formation of the amide bond in this compound is a crucial step that is highly influenced by the choice of solvent and the reaction temperature. The reaction typically involves the coupling of a carboxylic acid derivative (such as an acyl chloride or the carboxylic acid itself) with ethylamine.

Solvent Selection: The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing the reaction rate and selectivity. For the synthesis of similar benzamides, a variety of solvents are employed. chemicalbook.com Dichloromethane (DCM) is a common choice for amide coupling reactions when starting from a carboxylic acid and using a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). chemicalbook.com Its non-polar, aprotic nature is suitable for many coupling reagents and allows for easy workup. N,N-Dimethylformamide (DMF) is another frequently used polar aprotic solvent that can facilitate the dissolution of reactants, particularly in reactions involving salts. nih.gov

Temperature Control: Temperature plays a significant role in the rate and selectivity of the amidation reaction. Many amide coupling reactions are initially carried out at a reduced temperature, such as 0 °C, to control the initial exothermic reaction, and then allowed to warm to room temperature. researchgate.net For instance, in the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, the reaction mixture was stirred at room temperature for 2 hours. chemicalbook.com Maintaining a specific temperature profile can be crucial for preventing side reactions and decomposition of thermally sensitive reagents or products.

| Parameter | Effect on Amide Synthesis | Common Conditions for Related Compounds |

| Solvent | Influences solubility of reactants, reaction rate, and side reactions. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) chemicalbook.comnih.gov |

| Temperature | Controls reaction rate and minimizes decomposition and side reactions. | 0 °C to room temperature researchgate.net |

Catalyst Selection and Loading for Halogenation and Coupling Reactions

The synthesis of this compound may involve halogenation to introduce the bromine atom and subsequent coupling reactions to modify the aromatic ring. The choice of catalyst and its loading are paramount for the efficiency of these transformations.

Halogenation: The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. While specific catalysts for the bromination of the parent N-ethyl-2-fluoro-4-methylbenzamide are not detailed in the provided results, brominating agents like N-bromosuccinimide (NBS) are commonly used, often with a radical initiator or under photochemical conditions. For other aromatic systems, various brominating agents are employed, including copper bromide and hydrogen bromide. google.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the synthesis of related biaryl compounds, a range of palladium catalysts have been investigated. For the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with a boronic acid, several palladium catalysts were screened. nih.gov It was found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was the most effective catalyst, providing a high yield in a short reaction time. nih.gov Other catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] were found to be less effective for this specific transformation. nih.gov In a different study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamide derivatives via Suzuki-Miyaura coupling, a 5 mol% loading of Pd(PPh₃)₄ was used. nih.gov

| Catalyst | Reaction Type | Typical Loading (for related compounds) | Key Findings for Related Compounds |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Not specified | Found to be the most effective catalyst for the coupling of a bromo-indazole. nih.gov |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 5 mol% | Used for the synthesis of sulfonamide derivatives. nih.gov |

| Pd(OAc)₂ | Not specified | Not specified | A common palladium source for coupling reactions. |

| Pd/C | Not specified | Not specified | A heterogeneous catalyst often used for hydrogenations and some coupling reactions. |

Purification Techniques and Yield Optimization in Multi-Step Synthesis

The purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Optimizing the yield across a multi-step synthesis requires efficient purification at each stage.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for the purification of organic compounds. In the synthesis of a related compound, 4-bromo-2-fluoro-N-methylbenzamide, the crude product was purified by flash column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in cyclohexane (B81311) as the eluent. chemicalbook.com The choice of eluent system is critical for achieving good separation and is typically determined by thin-layer chromatography (TLC) analysis.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. For a related sulfonamide compound, recrystallization from methanol (B129727) was employed for purification. nih.gov The selection of the recrystallization solvent is crucial; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures in the chosen solvent.

| Technique | Purpose | Typical Conditions for Related Compounds |

| Column Chromatography | Separation of compounds based on polarity. | Silica gel support with an eluent system like ethyl acetate/cyclohexane. chemicalbook.com |

| Recrystallization | Purification of solid compounds based on solubility differences. | Dissolving the crude product in a hot solvent (e.g., methanol) and cooling. nih.gov |

| Liquid-Liquid Extraction | Separation of product from aqueous and water-soluble impurities. | Using an organic solvent like dichloromethane or ethyl acetate. chemicalbook.comnih.gov |

| Drying of Organic Phase | Removal of residual water from the organic extract. | Use of anhydrous salts like MgSO₄ or Na₂SO₄. chemicalbook.comnih.gov |

Advanced Structural Characterization Techniques for 5 Bromo N Ethyl 2 Fluoro 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the signals of all proton, carbon, and fluorine nuclei.

¹H NMR Applications for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a quantitative and qualitative assessment of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the N-ethyl group, and the methyl group on the aromatic ring.

The N-ethyl group exhibits a characteristic A₃X₂ spin system. The three protons of the methyl group (CH₃) are chemically equivalent and appear as a triplet, a result of coupling to the adjacent methylene (B1212753) (CH₂) group. The methylene protons, in turn, are coupled to the methyl protons and the amide proton, leading to a more complex multiplet, often a quartet of triplets. The amide proton (NH) typically appears as a broad triplet due to coupling with the adjacent methylene group and quadrupolar relaxation of the nitrogen atom.

The aromatic region of the spectrum is defined by two signals corresponding to the two protons on the benzene (B151609) ring. The substitution pattern (1,2,4,5-tetrasubstituted) results in two singlets, or narrowly split doublets, due to the large separation between them, minimizing significant coupling. The precise chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and bromine atoms, and the electron-donating methyl group.

The methyl group attached to the aromatic ring at position 4 appears as a sharp singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | 7.5 - 7.8 | d |

| Aromatic H-6 | 7.2 - 7.5 | d |

| Amide NH | 6.0 - 6.5 | br t |

| Methylene CH₂ | 3.3 - 3.5 | q |

| Aromatic CH₃ | 2.3 - 2.5 | s |

| Ethyl CH₃ | 1.1 - 1.3 | t |

¹³C NMR for Carbon Backbone Determination

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment.

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between 160 and 170 ppm. The aromatic carbons exhibit a range of chemical shifts determined by the substituents. The carbon atom bonded to the fluorine (C-2) will appear as a doublet due to one-bond C-F coupling, a key diagnostic feature. The carbon attached to the bromine atom (C-5) will also have a characteristic chemical shift, generally in the range of 115-125 ppm. The remaining aromatic carbons, including the one bearing the methyl group (C-4) and the ipso-carbon of the amide group (C-1), can be assigned based on established substituent effects and 2D NMR correlation data.

The carbons of the N-ethyl group and the aromatic methyl group are found in the upfield region of the spectrum. The methylene carbon of the ethyl group will be more downfield than the methyl carbon due to its proximity to the electron-withdrawing amide nitrogen.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 163 - 166 |

| Aromatic C-1 | 125 - 130 |

| Aromatic C-2 (C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-3 | 130 - 135 |

| Aromatic C-4 (C-CH₃) | 138 - 142 |

| Aromatic C-5 (C-Br) | 118 - 122 |

| Aromatic C-6 | 115 - 120 (d, ²JCF ≈ 25 Hz) |

| Methylene CH₂ | 35 - 40 |

| Aromatic CH₃ | 20 - 23 |

| Ethyl CH₃ | 14 - 16 |

¹⁹F NMR for Fluorine Atom Local Environments

¹⁹F NMR spectroscopy is a highly sensitive technique used to specifically probe the environment of the fluorine atom. In this compound, the single fluorine atom at the C-2 position will give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. The signal may appear as a multiplet due to coupling with the adjacent aromatic proton (H-3) and potentially longer-range couplings with other protons. The chemical shift for a fluorine atom ortho to an amide group and meta to a bromine atom is expected to be in a predictable region of the spectrum.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

To unambiguously assign all proton and carbon signals and confirm the covalent structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the N-ethyl methylene protons and the N-ethyl methyl protons, confirming the ethyl group. Cross-peaks would also be seen between the amide proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the aromatic methyl protons would show a cross-peak to the aromatic methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). This is crucial for piecing together the molecular fragments. For example, the amide proton would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to several aromatic carbons, helping to definitively place the substituents on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. The exact mass measurement from HRMS can be used to confirm the molecular formula C₁₀H₁₁BrFNO.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₀H₁₁⁷⁹BrFNO]⁺ | 259.0062 |

| [C₁₀H₁₁⁸¹BrFNO]⁺ | 261.0042 |

The fragmentation of this compound under mass spectrometric conditions would likely proceed through characteristic pathways for N-substituted benzamides. Common fragmentation events would include the loss of the ethyl group, cleavage of the amide bond, and loss of the bromine atom. The analysis of these fragment ions provides further corroboration of the proposed structure.

Fragmentation Pathways and Structural Information from GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying this compound and deducing its structure from its fragmentation pattern. In mass spectrometry, the molecule is ionized and breaks apart into predictable fragments; the masses of these fragments provide a "fingerprint" of the molecule's structure.

The molecular weight of this compound (C₁₀H₁₁BrFNO) is approximately 260.11 g/mol . The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a clear indicator in the mass spectrum.

Common fragmentation pathways for N-alkyl benzamides involve cleavages at the amide bond. For this compound, the expected fragmentation would include:

Alpha-cleavage: Loss of a methyl group from the N-ethyl substituent, leading to a fragment ion.

McLafferty rearrangement: If applicable, though less common for this structure.

Cleavage of the amide bond: This is a very common pathway. It can result in the formation of the benzoyl cation or the ethylamine (B1201723) cation. The most prominent fragments are typically the result of cleavage at the C-N bond of the amide.

Based on the structure and general fragmentation patterns of similar benzamides, the following key fragments would be anticipated in an electron ionization (EI) mass spectrum. nist.govnih.govnih.gov

| Predicted Fragment Ion | Structure | Likely m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | [C₁₀H₁₁BrFNO]⁺ | 259 / 261 | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| [M - CH₃]⁺ | [C₉H₈BrFNO]⁺ | 244 / 246 | Loss of a methyl radical from the ethyl group. |

| [M - C₂H₄]⁺ | [C₈H₇BrFNO]⁺ | 231 / 233 | Loss of ethene via hydrogen rearrangement. |

| [C₈H₅BrFO]⁺ | 5-bromo-2-fluoro-4-methylbenzoyl cation | 218 / 220 | A very common and often abundant fragment resulting from cleavage of the amide C-N bond. |

| [C₂H₅NH]⁺ | Ethylamino cation | 44 | Fragment corresponding to the ethylamide portion. |

This table contains predicted data based on the general principles of mass spectrometry and analysis of similar compounds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the various functional groups within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Amide and Aromatic Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the key vibrations are associated with the secondary amide group and the substituted aromatic ring. ajol.inforesearchgate.net The expected absorption bands are detailed below. ajol.infonist.govlibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | Secondary Amide | 3350 - 3180 | A moderate to strong band, indicating the N-H bond of the amide. |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to moderate bands from the C-H bonds on the benzene ring. libretexts.org |

| Aliphatic C-H Stretch | Ethyl and Methyl Groups | 2980 - 2850 | Strong bands from the symmetric and asymmetric stretching of C-H bonds. |

| Amide I (C=O Stretch) | Amide Carbonyl | 1680 - 1630 | A very strong and sharp absorption, characteristic of the amide carbonyl group. ajol.info |

| Amide II (N-H Bend & C-N Stretch) | Amide Linkage | 1570 - 1515 | A strong band resulting from a coupling of N-H bending and C-N stretching. ajol.info |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple bands of variable intensity, confirming the presence of the benzene ring. libretexts.org |

| C-F Stretch | Aryl-Fluorine | 1250 - 1100 | A strong band indicating the carbon-fluorine bond. |

| C-Br Stretch | Aryl-Bromine | 680 - 515 | A weak to moderate band in the lower frequency region of the spectrum. |

This table presents typical wavenumber ranges for the indicated functional groups.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the aromatic ring and the carbon backbone of this compound. acs.orgmdpi.com

Key Raman shifts for this compound would include:

Ring Breathing Modes: The substituted benzene ring will exhibit strong, sharp peaks, which are highly characteristic and useful for creating a molecular fingerprint. mdpi.com

C-H Aromatic and Aliphatic Stretching: These appear as strong bands in the 2800-3100 cm⁻¹ region.

Amide Vibrations: The Amide I band is typically present but may be weaker than in the IR spectrum. The Amide III band is often more prominent in Raman spectra.

Carbon-Halogen Bonds: The C-Br and C-F stretching modes are also detectable and can provide structural confirmation. acs.org

Chromatographic Methods for Purity Assessment and Isolation Methodologies

Chromatographic techniques are fundamental for monitoring the synthesis of this compound, assessing its purity, and for its isolation and purification. nih.govresearchgate.net

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. researchgate.net In the synthesis of this compound from its corresponding carboxylic acid (or acyl chloride) and ethylamine, TLC can be used to track the consumption of the starting materials and the formation of the amide product.

A typical TLC setup would involve:

Stationary Phase: Silica (B1680970) gel plates are most common.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity can be adjusted to achieve good separation between the starting materials and the product. For instance, a 7:3 mixture of hexane:ethyl acetate (B1210297) might be a good starting point.

Visualization: Since aromatic compounds like this are often UV-active due to the benzene ring, they can be visualized under a UV lamp (at 254 nm). reddit.com Staining with agents like potassium permanganate (B83412) or iodine can also be used if the compounds are not sufficiently UV-active. researchgate.net

The amide product is generally more polar than the acyl chloride but less polar than the carboxylic acid starting material, allowing for separation and identification based on the retention factor (Rf) values. reddit.com

Column Chromatography and High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

For purification on a larger scale, column chromatography is the method of choice. It operates on the same principles as TLC. The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), similar to that developed for TLC, is passed through the column to separate the components. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

For high-resolution analysis and purity determination, High-Performance Liquid Chromatography (HPLC) is used. nih.gov A typical HPLC method for a compound like this would be a reversed-phase setup.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) silica gel column | A non-polar stationary phase for reversed-phase chromatography. |

| Mobile Phase | A gradient of water (often with a modifier like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727). | The gradient elution allows for the separation of compounds with a range of polarities. |

| Detection | UV detector, typically set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). nih.gov | To detect and quantify the compound as it elutes from the column. |

| Analysis | The purity of the sample is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. | Provides a quantitative measure of purity. |

This analytical approach ensures that the final compound is of high purity, which is critical for any subsequent use.

Chemical Reactivity and Derivatization Potential of 5 Bromo N Ethyl 2 Fluoro 4 Methylbenzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide towards substitution reactions is influenced by the electronic effects of its substituents.

The bromine and fluorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNA_r) reactions. Generally, in S_NAr reactions, a halogen atom is displaced by a nucleophile. The rate of these reactions is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. For halogen displacement, the reactivity order is typically F > Cl > Br > I, as the more electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack.

However, in the case of this compound, the fluorine atom is at a position activated by the electron-withdrawing amide group (ortho), while the bromine atom is meta to the amide group. The strong electron-withdrawing nature of the amide group, particularly its carbonyl function, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions. Therefore, nucleophilic displacement of the fluorine atom is expected to be more facile than that of the bromine atom.

Conversely, electrophilic aromatic substitution is unlikely to occur at the halogenated positions, as halogens are deactivating groups for this type of reaction. Any electrophilic attack would be directed to other positions on the ring, governed by the combined directing effects of all substituents.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Activating/Deactivating Group Influence | Predicted Reactivity |

|---|---|---|---|

| C2 | Fluorine | Ortho to electron-withdrawing amide group | More reactive |

| C5 | Bromine | Meta to electron-withdrawing amide group | Less reactive |

The directing effects of the substituents on the aromatic ring of this compound are crucial for predicting the outcome of electrophilic aromatic substitution reactions.

N-ethyl-2-fluoro-4-methylbenzamide group (-CONHCH₂CH₃): The amide group is a moderately deactivating group due to the electron-withdrawing nature of the carbonyl. It is a meta-director.

Fluorine atom (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, due to its ability to donate a lone pair of electrons through resonance, it is an ortho-, para-director.

Methyl group (-CH₃): The methyl group is an activating group through an inductive effect and hyperconjugation. It is an ortho-, para-director.

Bromine atom (-Br): Bromine is a deactivating group with ortho-, para-directing effects, similar to fluorine.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CONHCH₂CH₃ | C1 | Deactivating, Electron-withdrawing | Meta (to C3, C5) |

| -F | C2 | Deactivating, Electron-withdrawing (Inductive), Donating (Resonance) | Ortho, Para (to C1, C3, C5) |

| -CH₃ | C4 | Activating, Electron-donating | Ortho, Para (to C3, C5) |

| -Br | C5 | Deactivating, Electron-withdrawing (Inductive), Donating (Resonance) | Ortho, Para (to C2, C4, C6) |

Given these influences, electrophilic attack is most likely to occur at the C6 position, which is ortho to the bromine and para to the methyl group, and meta to the amide group. The C3 position is also a possibility, being ortho to both the fluorine and methyl groups and meta to the amide group.

Transformations Involving the Amide Functionality

The N-ethylamide group offers several possibilities for chemical modification.

As a secondary amide, the nitrogen atom in this compound possesses a hydrogen atom that can be substituted. N-alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the amide nitrogen. researchgate.netnih.govresearchgate.netnih.govacs.org Similarly, N-acylation can be performed with acyl chlorides or anhydrides under basic conditions to introduce an additional acyl group.

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Tertiary Amide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Imide |

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-bromo-2-fluoro-4-methylbenzoic acid and ethylamine (B1201723). nih.govvaia.comacs.orgumich.eduarkat-usa.orgresearchgate.netresearchgate.net Basic hydrolysis is typically carried out with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, while acidic hydrolysis often employs strong mineral acids such as sulfuric or hydrochloric acid. nih.govvaia.com The stability of amides to hydrolysis is generally greater than that of esters. acs.org

Rearrangement reactions involving the amide group, such as the Hofmann rearrangement to produce an amine with one less carbon atom, would require initial conversion of the secondary amide to a primary amide, for instance, through de-ethylation, which is not a straightforward transformation.

Cross-Coupling Reactions for Further Aromatic Functionalization

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would replace the bromine atom with an aryl or vinyl group. rsc.orgresearchgate.netnih.govnih.gov

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form a new carbon-nitrogen bond, replacing the bromine with an amino group. wikipedia.orglibretexts.orgrsc.orgnumberanalytics.comorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl group at the C5 position.

Heck Coupling: Coupling with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond.

Stille Coupling: Reaction with an organotin reagent catalyzed by palladium to form a carbon-carbon bond.

Negishi Coupling: Coupling with an organozinc reagent in the presence of a palladium or nickel catalyst.

These reactions offer a powerful toolkit for the derivatization of the aromatic core, enabling the synthesis of a diverse library of compounds for various applications.

Table 4: Examples of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-N-ethyl-2-fluoro-4-methylbenzamide |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 5-Amino-N-ethyl-2-fluoro-4-methylbenzamide derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-N-ethyl-2-fluoro-4-methylbenzamide |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The bromo-substituent at the C5 position of this compound is an ideal electrophilic partner for these transformations, given the high reactivity of aryl bromides in such reactions, which is generally greater than that of aryl chlorides. libretexts.org

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgmdpi.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. By employing a suitable palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, the bromine atom can be substituted with various aryl, heteroaryl, or alkyl groups to produce biaryl compounds or other complex structures. mdpi.comyoutube.com

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms carbon-nitrogen bonds. This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide. This method provides a direct route to introduce diverse amine functionalities, which can be crucial for modulating the pharmacological or material properties of the final compound.

Table 1: Key Palladium-Catalyzed Reactions for Derivatization

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Carbon-Carbon | Biaryl or Alkylated Benzamides |

Introduction of Diverse Chemical Moieties via Carbon-Carbon Bond Formation

Beyond the widely used Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to further diversify the this compound core by forming other types of carbon-carbon bonds. These reactions expand the range of accessible structures and functionalities.

The Sonogashira coupling provides a reliable method for attaching terminal alkynes to the aromatic ring. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. The resulting arylalkyne products are valuable intermediates themselves, as the alkyne moiety can undergo a variety of subsequent transformations, including cycloadditions, reductions, or further couplings.

Another important C-C bond-forming reaction is the Heck reaction , which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This introduces a vinyl or substituted vinyl group onto the benzamide (B126) scaffold. The stereochemical and regiochemical outcome of the Heck reaction can be controlled by the choice of reaction conditions and substrates, allowing for the synthesis of specific olefinic isomers.

Table 2: Additional C-C Bond Forming Reactions

| Reaction Name | Reactant Type | Typical Catalyst/Reagents | Functional Group Introduced |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Alkynyl |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl (Vinyl) |

Regioselective Modification Strategies for Complex Analog Synthesis

The synthesis of complex molecules based on the this compound scaffold requires precise control over the site of reaction, a concept known as regioselectivity. The inherent electronic properties of the substituents on the aromatic ring dictate the most probable sites for chemical attack.

A powerful strategy for complex synthesis involves sequential, regioselective couplings. For instance, an initial Suzuki-Miyaura or Buchwald-Hartwig reaction can be performed at the C5-bromo position. The functional group introduced in this first step can then be used to direct or enable subsequent reactions at other positions, should other reactive handles be present or introduced. For example, if a group containing a second, different halide were introduced, a second, distinct coupling reaction could be performed. This stepwise approach allows for the controlled and predictable assembly of highly functionalized and complex target molecules. acs.org The development of such regioselective methods is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Theoretical and Computational Investigations of 5 Bromo N Ethyl 2 Fluoro 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and reactivity of chemical compounds. For complex molecules like 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide, these methods provide a detailed picture of the electronic environment.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium structure of this compound can be predicted. These calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

Interactive Table: Predicted Geometric Parameters for this compound (Representative Data)

Below is a table of representative DFT-calculated geometric parameters. Note: This data is illustrative for a molecule of this type, as specific literature for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(O)-N | ~1.35 Å |

| Bond Length | C(ring)-C(O) | ~1.50 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C(ring)-C(methyl) | ~1.51 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C(ring)-C(O)-N | ~118° |

| Dihedral Angle | C(ring)-C(ring)-C(O)-N | ~25-35° |

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl group and the electron-withdrawing halogen substituents. The LUMO is likely to be centered on the carbonyl group and the aromatic ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule. The electronegative oxygen, nitrogen, fluorine, and bromine atoms are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms of the ethyl group will have partial positive charges.

Interactive Table: Predicted Mulliken Atomic Charges (Representative Data)

The following table shows representative Mulliken atomic charges for key atoms in this compound. Note: This data is illustrative.

| Atom | Predicted Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.70 |

| C (carbonyl) | +0.75 |

| Br | -0.05 |

| F | -0.25 |

| C4 (with methyl) | +0.10 |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

The N-ethylamide side chain of this compound possesses rotational freedom around several bonds, most notably the C(O)-N bond and the N-C(ethyl) bond. Rotation around the C(O)-N amide bond is generally restricted due to its partial double bond character, leading to planar cis and trans isomers, with the trans conformation being significantly more stable.

The rotation of the ethyl group relative to the amide plane is also a key conformational feature. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformations and the energy barriers between them. nih.govnih.gov The preferred conformation will seek to minimize steric hindrance between the ethyl group and the rest of the molecule.

The bromine atom at C5 and the methyl group at C4 also contribute to the steric bulk and electronic nature of the aromatic ring. libretexts.org These substituents can affect the rotational barrier of the entire benzamide (B126) group and can influence how the molecule packs in a solid state or interacts with a biological target. acs.org The interplay of these substituents dictates the fine balance of forces that determines the lowest energy conformation of the molecule.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, key predictable parameters include NMR chemical shifts (¹H, ¹³C), and infrared (IR) vibrational frequencies.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical predictions of NMR chemical shifts. These calculated shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum.

Similarly, the calculation of vibrational frequencies can predict the positions of major peaks in the IR spectrum. These correspond to the stretching and bending modes of the various functional groups, such as the C=O stretch of the amide, the N-H stretch, C-H stretches of the aromatic ring and ethyl group, and vibrations involving the C-F and C-Br bonds.

Interactive Table: Predicted Spectroscopic Data (Representative Values)

This table provides representative predicted spectroscopic values for this compound. Note: This data is illustrative.

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift | 165-170 ppm |

| ¹H NMR | N-H Chemical Shift | 7.5-8.5 ppm |

| IR | C=O Stretching Freq. | 1650-1680 cm⁻¹ |

| IR | N-H Stretching Freq. | 3200-3400 cm⁻¹ |

| IR | C-F Stretching Freq. | 1100-1200 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insights into the static properties of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box with a chosen solvent (e.g., water or a non-polar solvent) to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Conformational Sampling and Intermolecular Interaction Potentials

One of the primary applications of MD simulations is to explore the conformational landscape of a molecule. The ethyl group and the amide bond in this compound have rotational freedom, leading to different possible conformers. MD simulations can sample these different conformations and determine their relative populations, providing a more complete picture of the molecule's structure in solution than a static DFT calculation. mdpi.com

Furthermore, MD simulations allow for the study of intermolecular interactions. By analyzing the trajectory, one can identify and quantify hydrogen bonds, van der Waals interactions, and other non-covalent interactions between the molecule and the solvent, or between multiple molecules of the compound itself. acs.org For instance, the simulation could reveal the stability of potential dimer formation through hydrogen bonding between the amide groups.

Prediction of Molecular Electrostatic Potential (MEP) and Surface Properties

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net It is calculated from the electron density and represents the electrostatic potential on the surface of the molecule. The MEP is typically visualized as a color-coded map, where different colors indicate regions of different electrostatic potential.

Identification of Electrophilic and Nucleophilic Sites

The MEP map provides a clear indication of the electron-rich and electron-poor regions of a molecule.

Negative MEP regions (typically colored red) are associated with high electron density and are indicative of nucleophilic sites, which are prone to attack by electrophiles. For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net

Positive MEP regions (typically colored blue) are associated with low electron density and represent electrophilic sites, which are susceptible to attack by nucleophiles. Positive potentials are generally found around the hydrogen atoms, particularly the amide proton.

Neutral MEP regions (typically colored green) indicate areas with a balanced electrostatic potential.

Implications for Chemical Reactivity and Potential for Molecular Recognition

The identification of electrophilic and nucleophilic sites from the MEP map has direct implications for predicting the chemical reactivity of this compound. For example, it can help in predicting the regioselectivity of electrophilic aromatic substitution or the most likely sites for hydrogen bonding.

The MEP surface is also crucial for understanding molecular recognition processes, such as how a drug molecule might bind to its biological target. chemrxiv.org The electrostatic interactions between the molecule and its receptor are often a key determinant of binding affinity and specificity. The MEP map can highlight the regions of the molecule that are most likely to engage in favorable electrostatic interactions with a binding partner. For instance, the negative potential on the carbonyl oxygen and the positive potential on the amide N-H group make the amide moiety a classic hydrogen bond donor and acceptor, which is a critical feature in many biological interactions. mdpi.com

Advanced Applications in Chemical Synthesis and Probe Development

5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide as a Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a valuable building block for the elaboration of more complex molecules. The presence of the bromine atom is particularly noteworthy, as it serves as a key handle for a variety of powerful cross-coupling reactions.

The utility of halogenated aromatic compounds as precursors in the synthesis of larger, more complex molecules is a cornerstone of modern organic chemistry. The bromine atom on the benzamide (B126) ring of this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. preprints.orgmdpi.comnih.govorgsyn.org These reactions are fundamental in pharmaceutical process chemistry for the elegant construction of carbon-carbon and carbon-nitrogen bonds. preprints.orgmdpi.com

For instance, the Suzuki-Miyaura coupling would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the position of the bromine atom, enabling the synthesis of diverse molecular scaffolds. Similarly, the Buchwald-Hartwig amination provides a direct route to introduce a variety of nitrogen-containing substituents, further expanding the accessible chemical space. The ability to form these new bonds with high efficiency and selectivity makes this compound a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Divergent synthesis is a powerful strategy for the rapid generation of a multitude of structurally related compounds from a common intermediate. The functional handles present on this compound make it an ideal starting point for such synthetic endeavors. By carefully choosing the reaction conditions and coupling partners, a chemist can selectively functionalize the molecule at different positions, leading to a diverse library of compounds.

This approach is particularly valuable in drug discovery, where the synthesis and screening of large numbers of compounds are often necessary to identify new therapeutic leads. The ability to systematically modify the structure of the benzamide scaffold allows for the exploration of structure-activity relationships and the optimization of desired properties. mdpi.com

Development of Chemical Probes Based on the this compound Scaffold

Chemical probes are essential tools for dissecting complex biological processes. nih.govnih.gov The this compound scaffold provides a foundation for the design and synthesis of such probes, which can be used to study protein function and interactions within a cellular context.

A key feature in the design of chemical probes is the incorporation of a reporter group, such as a fluorophore, a biotin tag, or a photoaffinity label. nih.govethz.ch The versatile reactivity of the bromine atom on the this compound scaffold can be exploited to attach these reporter moieties. For example, a fluorescent dye could be introduced via a cross-coupling reaction, yielding a probe that allows for the visualization of its localization and interactions within a cell using fluorescence microscopy. nih.govfrontiersin.org

These labeled probes are invaluable for a range of biophysical techniques aimed at understanding molecular interactions. nih.govresearchgate.net The strategic placement of a reporter group can provide insights into the binding orientation of the molecule to its target and can be used to quantify binding affinities.

Target engagement is a critical aspect of drug discovery, confirming that a compound interacts with its intended biological target in a cellular environment. Chemical probes based on the this compound scaffold can be designed for use in various target engagement assays. For example, the incorporation of a photoreactive group could enable covalent cross-linking of the probe to its target protein upon photoirradiation, allowing for subsequent identification and characterization of the target.

Furthermore, affinity-based probes, where the benzamide scaffold is attached to a solid support, can be used to isolate and identify binding partners from complex biological mixtures. These methodologies are crucial for target validation and for understanding the mechanism of action of bioactive compounds. nih.gov

Contributions to Chemical Reaction Methodology Development

The unique structural and electronic properties of this compound also make it a potentially useful substrate for the development of new chemical reactions and the expansion of the scope of existing transformations. The interplay between the electron-withdrawing fluorine atom and the bromine atom can influence the reactivity of the aromatic ring in various transformations.

Catalyst Design and Optimization Inspired by Benzamide Transformations

The design and optimization of catalysts are often inspired by the transformations of well-understood functional groups. Benzamides, as a class of compounds, are known to participate in a variety of catalytic reactions, including cross-coupling and C-H activation. The electronic and steric properties of the substituents on the benzamide scaffold can significantly influence the efficiency and selectivity of these catalytic processes.

In principle, a substituted benzamide like this compound could serve as a ligand or a substrate in the development of new catalytic systems. The presence of a bromine atom allows for oxidative addition to a metal center, a key step in many cross-coupling reactions. The fluorine atom and the methyl group electronically modify the aromatic ring, which could in turn influence the reactivity and stability of a potential catalyst-substrate complex. However, there are currently no published research findings that specifically utilize this compound to inspire or optimize catalyst design.

Novel Functionalization Approaches Using the Compound as a Model Substrate

A model substrate is a compound used to test and develop new chemical reactions and functionalization methods due to its representative and well-defined structure. The multifunctionality of this compound, with its reactive C-Br bond and variously substituted aromatic ring, makes it a plausible candidate for such a role.

For instance, the bromo group is a versatile handle for a wide array of transformations, including:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Lithiation or Grignard formation to create a nucleophilic carbon center for reaction with various electrophiles.

The fluoro and methyl groups on the aromatic ring could be used to study the regioselectivity and electronic effects in newly developed C-H functionalization reactions. Despite this potential, a review of current scientific literature indicates that this compound has not been adopted as a model substrate in published studies exploring novel functionalization approaches. Research in this area tends to focus on either simpler, more fundamental molecules or more complex structures of immediate pharmaceutical or material science interest.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a bromo-fluoro-methyl-substituted benzoyl chloride with ethylamine. Key considerations:

- Stepwise halogenation : Bromination and fluorination steps must be optimized to avoid over-halogenation. For example, describes bromo-chloro-pyrazinamine synthesis via controlled halogenation .

- Amide coupling : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis. Reaction temperature (0–25°C) significantly impacts purity; lower temperatures reduce side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential.

Q. Table 1: Synthetic Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Halogenation Temp | 0–5°C (Br addition) | Reduces di-brominated byproducts |

| Coupling Agent | HATU | 85–90% yield |

| Solvent | Anhydrous DMF | Minimizes hydrolysis |

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Compare H and C spectra with analogous compounds (e.g., 4-Bromo-N-phenylbenzamide in shows diagnostic aromatic proton shifts at δ 7.3–8.1 ppm) .

- X-ray crystallography : Single-crystal studies (e.g., and ) resolve bond angles and confirm substituent positions. For example, C–Br bond lengths in similar structures average 1.89–1.92 Å .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M+H]: ~300–310 Da).

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Susceptible to light-induced decomposition (bromine loss) and hydrolysis (amide bond cleavage). recommends storage in amber vials at –20°C under inert gas (argon) .

- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-dissolve in DMSO for biological assays (final concentration <0.1% to avoid cytotoxicity).

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

Methodological Answer: Contradictions often arise from impurities or assay conditions: